2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile
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Overview
Description
2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidinyl group, a naphthyl group, and a piperazinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile include:
- Compounds with similar pyrrolidinyl, naphthyl, and piperazinyl groups.
- Analogous compounds with slight modifications in their functional groups or overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H41ClFN7O4 |
---|---|
Molecular Weight |
690.2 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C36H41ClFN7O4/c1-23(38)33(46)44-19-18-43(20-25(44)13-15-39)32-27-14-17-42(30-12-6-9-24-8-5-11-28(37)31(24)30)21-29(27)40-34(41-32)48-22-26-10-7-16-45(26)35(47)49-36(2,3)4/h5-6,8-9,11-12,25-26H,1,7,10,13-14,16-22H2,2-4H3/t25-,26-/m0/s1 |
InChI Key |
YNNDZPKIWKCJSA-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
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